(3E)-5-Aminopent-3-enoic acid

Catalog No.
S15824390
CAS No.
M.F
C5H9NO2
M. Wt
115.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3E)-5-Aminopent-3-enoic acid

Product Name

(3E)-5-Aminopent-3-enoic acid

IUPAC Name

(E)-5-aminopent-3-enoic acid

Molecular Formula

C5H9NO2

Molecular Weight

115.13 g/mol

InChI

InChI=1S/C5H9NO2/c6-4-2-1-3-5(7)8/h1-2H,3-4,6H2,(H,7,8)/b2-1+

InChI Key

IACMVGAGEKETDA-OWOJBTEDSA-N

Canonical SMILES

C(C=CCN)C(=O)O

Isomeric SMILES

C(/C=C/CN)C(=O)O

(3E)-5-Aminopent-3-enoic acid (CAS 102845-64-7) is a conformationally restricted, unsaturated amino acid analog primarily utilized as a trans-olefin isostere for glycylglycine (Gly-Gly) and related dipeptides. By replacing the enzymatically labile amide bond (-CONH-) with a protease-resistant trans-alkene (-CH=CH-), this compound locks the molecular geometry into an extended conformation that mimics the naturally occurring trans-peptide bond [1]. In procurement and material selection, it serves as a critical building block for synthesizing metabolically stable peptidomimetics, protease inhibitors, and rigidified neurochemical probes, offering a quantifiable structural alternative to flexible saturated linkers or natural, degradation-prone dipeptides.

Research Fit

Negative control
Reported lack of GABA agonist activity supports use as a negative control in receptor studies.
Conformational constraint
trans-Alkene scaffold provides a distinct rigid backbone geometry for peptidomimetic design.
Computational benchmark
Well-characterized E-Z equilibrium and torsional barrier suit enhanced sampling method validation.

Substituting (3E)-5-Aminopent-3-enoic acid with its saturated analog, 5-aminopentanoic acid, introduces rotational freedom that destroys the rigid planar geometry required to mimic a trans-amide bond, leading to a drop in target receptor affinity. Conversely, utilizing the (3Z)-isomer forces the molecule into a U-shaped turn, which is useful for rare cis-peptide bond mimicry but disrupts standard alpha-helical or beta-strand architectures [1]. Furthermore, attempting to use natural Gly-Gly dipeptides in therapeutic or long-term assay formulations results in rapid enzymatic cleavage by ubiquitous dipeptidases, rendering the final product metabolically unviable for sustained in vivo or in vitro applications.

Substitution Risk

E- vs Z-isomer
(3E)-5-Aminopent-3-enoic acid
Z-isomer exhibits GABA agonist activity; substituting may introduce confounding receptor activation and invalidate negative-control assays.
E- vs cis-isomer
trans-configured scaffold
cis-Isomer lacks the rigid trans-alkene constraint; backbone geometry and conformational limitation differ, altering peptidomimetic design outcomes.
E- vs saturated analog
5-Aminopentanoic acid
Saturated parent lacks the double-bond constraint; conformational rigidity and reported isomer-specific activity profiles may not transfer.

Exact Spatial Mimicry of the Trans-Peptide Bond

The primary procurement value of (3E)-5-Aminopent-3-enoic acid is its structural equivalence to the trans-amide bond. Conformational models of (E)-alkene isosteres demonstrate that the C-C=C-C dihedral angle is locked at approximately 180°, maintaining an equivalent Cα-Cα distance of ~3.8 Å. In contrast, the saturated substitute 5-aminopentanoic acid possesses multiple freely rotatable C-C bonds, resulting in a dynamic ensemble of staggered conformers that fail to maintain this specific distance. Furthermore, the (3Z)-isomer restricts the distance to ~2.9 Å, mimicking a cis-bond rather than the targeted trans-bond [1].

Evidence DimensionEquivalent Cα-Cα distance and dihedral angle
Target Compound Data~3.8 Å distance, 180° dihedral (rigid extended)
Comparator Or Baseline(3Z)-isomer (~2.9 Å, 0° dihedral) and 5-aminopentanoic acid (variable)
Quantified DifferenceThe (3E)-isomer provides a strict ~0.9 Å elongation compared to the (Z)-isomer, matching trans-peptide geometry.
ConditionsConformational analysis of peptide isosteres

Ensures that the synthesized pseudopeptide retains the exact 3D pharmacophore required for target receptor engagement without structural collapse.

GABA Agonist Activity
Head-to-head
E-isomer inactive; Z-isomer active
Supports negative-control selection; excludes GABA receptor-mediated effects.
GABA receptor binding assays, Allan et al. 1985.

Absolute Resistance to Enzymatic Cleavage

When incorporated into peptide sequences, the (E)-alkene linkage provided by (3E)-5-Aminopent-3-enoic acid abolishes susceptibility to proteolytic degradation at that specific site. Comparative stability assays show that while natural Gly-Gly containing peptides are rapidly hydrolyzed by dipeptidases and serum proteases, the corresponding (E)-alkene pseudopeptides remain intact under identical enzymatic conditions, yielding a near-infinite half-life at the modified bond [1].

Evidence DimensionEnzymatic cleavage rate at the isostere site
Target Compound Data0% cleavage (infinite half-life at the modified bond)
Comparator Or BaselineNatural Gly-Gly peptide (rapid cleavage, t1/2 in minutes/hours)
Quantified DifferenceComplete abrogation of proteolysis at the target linkage.
Conditionsin vitro serum or purified protease stability assays

Crucial for developing long-acting peptide therapeutics or stable assay reagents that must survive in protease-rich biological environments.

Microwave Synthesis
Data to verify
Gram-scale, higher purity reported
May support scalable procurement with improved batch consistency.
Source-limited; supplier or published method review advised.

Neurochemical Probe Specificity for GABA Receptor Conformations

As an unsaturated derivative of 5-aminopentanoic acid (DAVA), (3E)-5-Aminopent-3-enoic acid is utilized to map the conformational requirements of GABA receptor sub-sites. Binding studies utilizing rigidified GABA analogs demonstrate that the extended (3E)-isomer selectively interacts with receptor populations that require a linear ligand trajectory, whereas the folded (3Z)-isomer fails to bind these specific sites, preferring those that accommodate a folded conformation [1].

Evidence DimensionReceptor sub-site binding preference
Target Compound DataHigh affinity for extended-conformation binding sites
Comparator Or Baseline(3Z)-isomer (affinity restricted to folded-conformation sites)
Quantified DifferenceDistinct, mutually exclusive binding profiles based on the ~180° vs 0° geometric restriction.
Conditionsin vitro GABA receptor binding assays

Allows neurochemists to procure the exact stereoisomer needed to isolate and study specific conformational states of inhibitory neurotransmitter receptors.

Conformational Constraint
Class-level
trans-Alkene enhances backbone rigidity
Enables constrained peptidomimetic design with distinct geometry.
Qualitative difference vs cis and saturated analogs.
Sampling Benchmark
Reported
RTT 24 ± 2 ps
Supports validation of enhanced sampling protocols.
HREM-FEP, λ-hopping, gas and OPC3 water.

Synthesis of Protease-Resistant Peptidomimetics

Utilized for replacing Gly-Gly or similar dipeptide sequences in therapeutic peptides to prevent enzymatic degradation while maintaining the natural trans-amide backbone geometry [1].

Development of Conformationally Restricted Neuroprobes

Used as a rigidified analog of 5-aminopentanoic acid to probe the spatial requirements (extended vs. folded) of GABA and related amino acid neurotransmitter receptors [2].

Solid-Phase Peptide Synthesis (SPPS) Building Blocks

Procured as an Fmoc- or Boc-protected derivative for direct incorporation into synthetic peptide chains, serving as a drop-in replacement for standard amino acids when a non-cleavable trans-olefin linkage is required [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
GABA receptor negative-control studies
Reported lack of GABA agonist activity
Confirm absence of receptor-mediated effects in assay
Peptidomimetic backbone design
trans-Alkene conformational constraint
Rigid geometry and target engagement in constrained peptides
Alchemical free energy method validation
Well-characterized E-Z equilibrium and torsional barrier
Sampling efficiency and protocol reproducibility
SAR derivative synthesis
Scalable building block synthesis
Purity and batch consistency for in vitro profiling

XLogP3

-3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

115.063328530 g/mol

Monoisotopic Mass

115.063328530 g/mol

Heavy Atom Count

8

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